molecular formula C31H34N2O7 B1667649 Asukamycin CAS No. 61116-33-4

Asukamycin

Cat. No.: B1667649
CAS No.: 61116-33-4
M. Wt: 546.6 g/mol
InChI Key: SSHVAUUEPNULMP-JHWDTTIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asukamycin is a member of the manumycin family of antibiotics, produced by the bacterium Streptomyces nodosus subsp. asukaensis . This compound exhibits strong antibacterial, antifungal, and antineoplastic activities .

Mechanism of Action

Asukamycin is a member of the manumycin family of antibiotics, known for its strong antibacterial, antifungal, and antineoplastic activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are the putative E3 ubiquitin ligase UBR7 and the tumor-suppressor TP53 . This compound acts as a molecular glue between UBR7 and TP53 . The compound targets C374 of UBR7 and engages in molecular glue interactions with TP53 .

Mode of Action

It forms a complex with UBR7 and TP53, leading to p53 transcriptional activation and cell death .

Biochemical Pathways

The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks . These include a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protothis compound .

Pharmacokinetics

asukaensis ATCC 29757 is relatively low . This suggests that the bioavailability of this compound might be limited, and further studies are needed to understand its ADME properties.

Result of Action

The result of this compound’s action is the activation of p53 transcriptional activity and cell death . It has been shown to inhibit the growth of various tumor cell lines .

Action Environment

The production of this compound can be influenced by environmental factors. For instance, overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in the morphology of the producing strain and an approximately 14-fold increase of this compound production . This suggests that the action, efficacy, and stability of this compound can be influenced by the genetic and environmental conditions of the producing organism.

Biochemical Analysis

Biochemical Properties

Asukamycin interacts with various enzymes and proteins in biochemical reactions . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks: a 3-amino-4-hydroxybenzoic acid core component, a cyclohexane ring, two triene polyketide chains, and a 2-amino-3-hydroxycyclopent-2-enone moiety to form the intermediate protothis compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It has been shown to induce the expression of the p53 target gene TP53AIP1 in 231MFP cells . This compound also exhibits strong antimicrobial and potential antitumor activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It has been found to target C374 of the putative E3 ligase UBR7 in breast cancer cells and engage in molecular glue interactions with the neo-substrate tumor-suppressor TP53, leading to p53 transcriptional activation and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Overexpression of a gene cassette harboring asuR1, asuR2, asuR3, and asuR4 in S. nodosus resulted in changes in morphology of the producing strain and an approximately 14-fold increase of this compound production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies detailing the dosage effects of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways . The biosynthetic pathway of this compound involves four gene sets, asuA-D, which govern the formation and assembly of the this compound building blocks .

Properties

IUPAC Name

(2E,4E,6E)-7-cyclohexyl-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+/t29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVAUUEPNULMP-JHWDTTIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/C=C/C=C/C(=O)NC2=C[C@]([C@H]3[C@@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318456
Record name Asukamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61116-33-4
Record name Asukamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61116-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asukamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061116334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asukamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asukamycin
Reactant of Route 2
Asukamycin
Reactant of Route 3
Asukamycin
Reactant of Route 4
Asukamycin
Reactant of Route 5
Asukamycin
Reactant of Route 6
Asukamycin
Customer
Q & A

Q1: What is Asukamycin and where does it come from?

A1: this compound is a naturally occurring antibiotic produced by the bacterium Streptomyces nodosus subspecies asukaensis. [] It belongs to a family of compounds known as the manumycins, which are characterized by their unique chemical structures and biological activities. [, ]

Q2: What is the mechanism of action of this compound?

A2: While the exact mechanism of action of this compound remains under investigation, it has been shown to possess antitumor activity. In vitro studies have demonstrated that this compound inhibits the growth of various tumor cell lines, triggering apoptosis through the activation of caspases 8 and 3. [] Additionally, its cytotoxic effects were reduced by a p38 mitogen-activated protein kinase (MAPK) inhibitor, suggesting the involvement of this pathway in its mechanism. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H22N2O9 and it has a molecular weight of 542 g/mol. []

Q4: How is this compound biosynthesized?

A4: this compound biosynthesis is a complex process involving multiple enzymatic steps. The molecule is assembled from three main components: []

  • An "upper" polyketide chain initiated by cyclohexanecarboxylic acid. []
  • A "lower" polyketide chain initiated by the unusual starter unit 3-amino-4-hydroxybenzoic acid (3,4-AHBA). [, ]
  • A cyclized 5-aminolevulinic acid moiety, 2-amino-3-hydroxycyclopent-2-enone (C5N unit). []

Q5: What is the role of the "upper" polyketide chain in this compound biosynthesis?

A5: The "upper" polyketide chain, initiated by cyclohexanecarboxylic acid, plays a crucial role in determining the structural diversity of this compound congeners. The polyketide synthase responsible for its synthesis exhibits flexibility in incorporating different starter units, including branched-chain and alicyclic carboxylic acids. [] This promiscuity allows the production of various this compound analogs with potentially altered biological activities. [, ]

Q6: How does the availability of specific starter units affect this compound production?

A6: The availability of specific starter units, particularly for the "upper" polyketide chain, significantly influences the spectrum of this compound congeners produced by S. nodosus ssp. asukaensis. [] Feeding experiments with different alicyclic carboxylic acids have demonstrated that the bacterium can incorporate these alternative starter units, resulting in the production of novel this compound analogs. [, ] Moreover, such feeding strategies can even suppress the endogenous production of cyclohexanecarboxylic acid, the natural starter unit for this compound. [] These findings highlight the potential for manipulating this compound biosynthesis by controlling precursor availability to generate new analogs with improved properties.

Q7: Has the this compound biosynthetic gene cluster been identified?

A7: Yes, the entire this compound biosynthetic gene cluster has been successfully cloned, sequenced, and heterologously expressed in Streptomyces lividans. [, ] This achievement has paved the way for in-depth investigations into the individual genes and enzymes involved in the biosynthesis of this compound and its related compounds.

Q8: What is the role of 5-aminolevulinic acid in this compound biosynthesis?

A9: 5-aminolevulinic acid (ALA) serves as the precursor for the C5N unit, a characteristic structural feature of this compound. Interestingly, S. nodosus ssp. asukaensis possesses two distinct ALA biosynthetic pathways: the C5 pathway and the Shemin pathway. [] The C5 pathway supplies ALA for essential cellular processes like tetrapyrrole biosynthesis, while the Shemin pathway specifically provides ALA for the formation of the C5N unit in this compound. [] This division of labor ensures a dedicated supply of ALA for antibiotic production without compromising other essential metabolic pathways.

Q9: What are the potential applications of this compound?

A10: this compound exhibits potent antimicrobial activity against Gram-positive bacteria, including clinically relevant pathogens like Nocardia asteroides. [] This activity, coupled with its observed antitumor effects in vitro, positions this compound as a promising lead compound for the development of new antibacterial and anticancer agents. [, , ] Furthermore, its low in vivo toxicity in preliminary studies warrants further investigation into its therapeutic potential. []

Q10: What is the historical context of this compound research?

A11: this compound was first isolated and characterized in the 1970s. [] Initial studies focused on its antibacterial properties and chemical structure elucidation. [] Subsequent research efforts have delved into its biosynthesis, identifying the gene cluster responsible for its production and characterizing key enzymes involved in the pathway. [, , , ] More recently, investigations have explored the antitumor potential of this compound and related manumycin-type metabolites, opening new avenues for therapeutic development. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.